N-(4-ethoxyphenyl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(4-ETHOXYPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with ethoxyphenyl, methoxy, and thiophen-2-ylmethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The thiophene ring can be introduced through a condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The ethoxyphenyl and methoxy groups can be introduced through standard electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors and continuous flow systems to ensure consistent production. Solvent-free methods and the use of catalysts could also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups will yield amines .
Scientific Research Applications
N-(4-ETHOXYPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The thiophene ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-(4-ETHOXYPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of ethoxyphenyl, methoxy, and thiophen-2-ylmethyl groups makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C21H21NO3S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H21NO3S/c1-3-25-18-11-9-17(10-12-18)22(15-20-8-5-13-26-20)21(23)16-6-4-7-19(14-16)24-2/h4-14H,3,15H2,1-2H3 |
InChI Key |
JGFMKTPYGONJNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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